Product packaging for 2,3-Dihydroxy-n-benzoylserine(Cat. No.:)

2,3-Dihydroxy-n-benzoylserine

Cat. No.: B1218508
M. Wt: 241.2 g/mol
InChI Key: VDTYHTVHFIIEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxy-N-benzoylserine (DHBS) is a catecholate-type siderophore that serves as the fundamental monomeric unit of the powerful iron chelator enterobactin (also known as enterochelin) . This compound is critical for the acquisition of iron by various microorganisms, including Escherichia coli and Salmonella species, under iron-limited conditions which are common in both natural environments and within host organisms . DHBS is not an intermediate in the biosynthesis of enterobactin but is instead produced through the hydrolysis of the cyclic trimer (enterobactin) and its linear derivatives, a process facilitated by the enzyme enterochelin esterase . The primary research value of this compound lies in its application in studying bacterial iron transport and pathogenicity. Research on Salmonella enterica has demonstrated that DHBS can be taken up and utilized by the bacterium via multiple iron-regulated outer membrane receptors (IROMPs), including FepA, IroN, and Cir . Studies indicate that the ability to acquire iron through DHBS uptake is a significant virulence factor, as mutants lacking all three receptor proteins show marked attenuation in mouse infection models . Consequently, DHBS is an essential tool for microbiologists and infectious disease researchers investigating the mechanisms of bacterial survival and the host's nutritional immunity. In the laboratory, this compound is used to create defined, iron-deficient conditions to study siderophore function, to explore the redundancy and specificity of bacterial iron transport systems, and to investigate the breakdown and recycling of larger siderophores like enterobactin . Its structure, featuring the 2,3-dihydroxybenzamide motif, is also a platform for discovering new siderophore variants with potential bioactivities, as seen in related compounds from Streptomyces species . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO6 B1218508 2,3-Dihydroxy-n-benzoylserine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c12-4-6(10(16)17)11-9(15)5-2-1-3-7(13)8(5)14/h1-3,6,12-14H,4H2,(H,11,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTYHTVHFIIEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Production of 2,3 Dihydroxy N Benzoylserine in Biological Systems

Identification of Microbial Producers

The ability to synthesize 2,3-dihydroxy-N-benzoylserine is not confined to a single bacterial lineage; rather, it is observed across several major groups, highlighting its fundamental importance in microbial iron metabolism.

The family Enterobacteriaceae is the most well-documented group of bacteria that produces this compound. oup.com It serves as the monomeric building block for the siderophore enterobactin (B1671361), a cyclic trimer of this compound. oup.comcapes.gov.br

Escherichia coli : In E. coli, particularly under iron-limiting conditions, this compound is synthesized from chorismate through a series of enzymatic reactions. capes.gov.brasm.org It is a known metabolite of E. coli strain K12. nih.gov The compound itself, along with its linear dimer and trimer, can facilitate iron transport into the bacterial cell. oup.comoup.com Research has identified five compounds containing 2,3-dihydroxybenzoic acid and serine in the culture supernatants of E. coli grown in iron-deficient media. capes.gov.br

Salmonella typhimurium : This pathogenic bacterium also produces enterobactin and its precursor, this compound, as part of its iron acquisition system. capes.gov.brasm.orgnih.gov The ability to chelate iron is crucial for its virulence. asm.org Mutants of S. typhimurium unable to synthesize enterobactin have been instrumental in understanding the role of this pathway in iron uptake. nih.gov

Table 1: Production of this compound in Enterobacteriaceae

GenusSpeciesCompound ProducedRoleReferences
EscherichiacoliThis compoundPrecursor to enterobactin oup.comcapes.gov.brnih.gov
SalmonellatyphimuriumThis compoundPrecursor to enterobactin capes.gov.brasm.orgnih.gov

While enterobactin and its precursors were once thought to be exclusive to Enterobacteriaceae, studies have revealed their production in other bacterial orders, including Actinomycetales. oup.comoup.com

Streptomyces species : Certain strains of Streptomyces, such as S. tendae and Streptomyces varsoviensis, have been found to produce not only enterobactin but also its biosynthetic precursor, this compound, along with its linear dimer and trimer. oup.comresearchgate.netfrontiersin.org This discovery was significant as it expanded the known distribution of this specific type of catecholate siderophore production beyond Gram-negative bacteria to Gram-positive, soil-dwelling actinomycetes. oup.comresearchgate.net

The genetic capacity to produce 2,3-dihydroxybenzoic acid-based siderophores, and by extension this compound, is present in a variety of other bacterial genera.

Rhizobium : Some Rhizobium species, which are known for their symbiotic relationship with legumes, produce catechol-type siderophores. nih.gov For instance, a siderophore from Rhizobium trifolii was found to contain 2,3-dihydroxybenzoic acid and threonine. bibliotekanauki.pl While not identical to this compound, this indicates the presence of the core catechol structure in this genus.

Acinetobacter : Acinetobacter baumannii, a significant human pathogen, produces a siderophore called acinetobactin, which is derived from 2,3-dihydroxybenzoic acid (DHB), threonine, and histidine. rcsb.org The biosynthesis is initiated by the activation of the DHB molecule, highlighting the central role of this catechol precursor. rcsb.org An Acinetobacter species, designated B-W, was also identified to produce 2,3-dihydroxybenzoic acid. msk.or.kr

Campylobacter : Studies on Campylobacter jejuni have shown that under iron-limiting conditions, these bacteria can produce siderophores. nih.gov While not all strains produce detectable siderophores, those that do are often of the catechol type. nih.gov Furthermore, C. jejuni can utilize exogenously supplied enterochelin (enterobactin), which is composed of this compound, for growth in low-iron media. nih.govnih.gov

Enterobacter : The genus Enterobacter, a member of the Enterobacteriaceae family, is also known to produce enterobactin, implying the synthesis of its precursor, this compound. dntb.gov.ua

Table 2: Microbial Producers of this compound or Related Catechol Siderophores

OrderGenusRelated Compound/SiderophoreReferences
EnterobacteralesEscherichiaThis compound, Enterobactin oup.comcapes.gov.br
EnterobacteralesSalmonellaThis compound, Enterobactin capes.gov.brasm.org
EnterobacteralesEnterobacterEnterobactin dntb.gov.ua
ActinomycetalesStreptomycesThis compound, Enterobactin oup.comfrontiersin.org
HyphomicrobialesRhizobiumCatechol siderophore with 2,3-dihydroxybenzoic acid nih.govbibliotekanauki.pl
PseudomonadalesAcinetobacterAcinetobactin (from 2,3-dihydroxybenzoic acid) rcsb.orgmsk.or.kr
CampylobacteralesCampylobacterCan utilize enterobactin nih.govnih.gov

Production by Actinomycetales (e.g., Streptomyces species)

Environmental and Physiological Factors Influencing Biosynthesis

The production of this compound and the siderophores derived from it is a tightly regulated process, primarily governed by the availability of iron and influenced by other physical parameters.

The most critical factor inducing the biosynthesis of this compound is iron deficiency. oup.comresearchgate.net Bacteria activate the expression of genes responsible for siderophore synthesis when intracellular iron concentrations fall below a critical threshold.

In Escherichia coli and Salmonella typhimurium, growth in iron-deficient media leads to the secretion of enterobactin and its precursors. capes.gov.brnih.gov The addition of iron to the culture medium represses the synthesis of these compounds. nih.govbibliotekanauki.pl

Similarly, Rhizobium trifolii accumulates its catechol siderophore during the stationary phase of growth specifically in iron-deficient media, and this synthesis is repressed by the presence of FeCl₃. bibliotekanauki.pl

The production of 2,3-dihydroxybenzoic acid by Acinetobacter sp. B-W was also completely inhibited by the addition of 10 μM FeCl₃ to the medium. msk.or.kr

Temperature can also modulate the production of these compounds, although its effect can be species-specific.

In a study on Acinetobacter sp. B-W, significant quantities of the siderophore precursor 2,3-dihydroxybenzoic acid were produced at 28°C, while biosynthesis was strongly inhibited at a higher growth temperature of 36°C, even though optimal cell growth occurred at the higher temperature. msk.or.kr This suggests that at 36°C, the bacterium might rely on an alternative, non-siderophore-based iron assimilation system. msk.or.kr

Conversely, for Campylobacter jejuni, growing the strains at 42°C, their optimal growth temperature, did not suppress siderophore synthesis in iron-starved cells. nih.gov

Nutritional Modulators

The biosynthesis of this compound (DHBS) in biological systems, particularly in microorganisms, is intricately regulated by the availability of specific nutrients in the environment. The primary nutritional factor governing its production is the concentration of iron.

Microorganisms synthesize DHBS, a catecholate-type siderophore, as a strategic response to iron-limiting conditions. researchgate.net Siderophores are small, high-affinity iron-chelating molecules secreted by bacteria, fungi, and some plants to sequester ferric iron (Fe³⁺), which has very low solubility at neutral pH, and transport it back into the cell. nih.gov

Research has demonstrated a clear inverse relationship between iron availability and the synthesis of DHBS. In environments where iron is scarce, microorganisms upregulate the production of DHBS to scavenge this essential micronutrient. asm.orgunav.edu Conversely, when iron is present in sufficient or excess amounts, the synthesis of DHBS and related siderophores is repressed. asm.org

Studies on Escherichia coli have been pivotal in elucidating this mechanism. It has been shown that E. coli produces DHBS to facilitate iron uptake when grown in an iron-deficient medium. asm.org The entire iron transport system, including the synthesis of the DHBS chelator, is repressed when the growth medium contains excess iron. asm.org DHBS is a known biosynthetic precursor to enterobactin, a more complex and potent siderophore also produced by E. coli under iron starvation. nih.govresearchgate.netresearchgate.net The production of enterobactin and its DHBS precursors is a classic example of a microbial response to nutritional stress, specifically iron deficiency. nih.gov

This regulatory pattern is not exclusive to E. coli. The bacterium Brucella abortus, for instance, also releases catechol compounds, including 2,3-dihydroxybenzoic acid (a component of DHBS), to promote iron uptake when cultured under low-iron conditions. unav.edu Similarly, certain strains of Streptomyces have been found to produce DHBS and its derivatives alongside other siderophores. researchgate.netresearchgate.net

The role of nutritional modulation extends to the human gut microbiome. A probiotic strain of Escherichia coli, isolated from a healthy infant, was shown to produce DHBS when subjected to in-vitro intestinal conditions that were limited in iron. researchgate.net This finding suggests that dietary iron levels can directly influence the metabolic output of gut bacteria, prompting them to produce siderophores like DHBS to compete for and acquire iron within the complex nutritional environment of the intestine. researchgate.net

The table below summarizes key research findings on the nutritional modulation of this compound production.

Table 1: Research Findings on Nutritional Modulation of this compound Production

Microorganism Nutritional Condition Effect on this compound (DHBS) Reference(s)
Escherichia coli Iron-deficient medium Synthesis of DHBS is induced to aid iron uptake. asm.org
Escherichia coli Excess iron in medium Synthesis of DHBS is repressed. asm.org
Brucella abortus Low-iron medium Production of catechol siderophores is induced. unav.edu
Probiotic E. coli ST2 Iron-limiting intestinal conditions (in vitro) Production of DHBS is detected. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound (DHBS)
2,3-dihydroxybenzoic acid (2,3-DHBA)
Acetate
Butyrate
Enterobactin (Enterochelin)
Iron
Propionate

Biosynthetic Pathways and Enzymology of 2,3 Dihydroxy N Benzoylserine

Precursor Biosynthesis: From Chorismate to 2,3-Dihydroxybenzoate (DHB)

The initial phase of 2,3-dihydroxy-N-benzoylserine synthesis involves the conversion of chorismate, a key branch-point metabolite, into 2,3-dihydroxybenzoate (DHB). nih.gov This transformation is a multi-step enzymatic cascade.

Role of Shikimate Pathway Derivatives

Chorismate, the starting material for DHB synthesis, is a product of the shikimate pathway. researchgate.netnih.gov The shikimate pathway is a central metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds. asm.orgnih.gov Consequently, the availability of chorismate is a crucial factor influencing the rate of DHB and, subsequently, this compound production. asm.org In E. coli, the synthesis of enterobactin (B1671361), and thus its precursors, is tightly regulated and often induced under iron-limiting conditions. asm.orgnih.gov

Enzymatic Steps and Associated Genes (e.g., ensABC, EntA, EntB, EntC)

The conversion of chorismate to DHB is catalyzed by a series of enzymes encoded by the ent gene cluster. asm.orgresearchgate.net In E. coli, these genes are designated entA, entB, and entC. asm.org

The enzymatic sequence is as follows:

Chorismate to Isochorismate : The first committed step is the isomerization of chorismate to isochorismate. researchgate.netsmpdb.ca This reaction is catalyzed by isochorismate synthase, the product of the entC gene. asm.orgnih.gov In some organisms, such as Streptomyces varsoviensis, a similar set of genes, designated ensABC, directs the biosynthesis of DHB from chorismate. frontiersin.org

Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate : The isochorismate is then converted to 2,3-dihydro-2,3-dihydroxybenzoate. researchgate.netsmpdb.ca This reaction is carried out by the isochorismatase domain of the bifunctional enzyme EntB. researchgate.netresearchgate.net This step involves the removal of a pyruvate (B1213749) molecule. smpdb.ca

2,3-dihydro-2,3-dihydroxybenzoate to 2,3-Dihydroxybenzoate (DHB) : The final step in DHB synthesis is the NAD+-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to DHB. smpdb.caresearchgate.net This dehydrogenation is catalyzed by 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, which is encoded by the entA gene. asm.orgresearchgate.net

Table 1: Enzymes and Genes in DHB Biosynthesis

EnzymeGeneSubstrateProductFunction
Isochorismate synthaseentCChorismateIsochorismateIsomerization of chorismate. asm.orgnih.gov
IsochorismataseentB (N-terminal domain)Isochorismate2,3-dihydro-2,3-dihydroxybenzoateHydrolysis of isochorismate. researchgate.netresearchgate.net
2,3-dihydro-2,3-dihydroxybenzoate dehydrogenaseentA2,3-dihydro-2,3-dihydroxybenzoate2,3-Dihydroxybenzoate (DHB)Oxidation to form DHB. asm.orgresearchgate.net

Serine Activation and Incorporation

Concurrent with the synthesis of DHB, the amino acid L-serine is activated for its role in the formation of the amide bond. This activation is a key function of the non-ribosomal peptide synthetase (NRPS) machinery. Specifically, the enzyme EntF, a core component of the enterobactin synthetase, is responsible for the activation of L-serine. capes.gov.brresearchgate.net This process occurs through the adenylation of serine, forming a seryl-AMP intermediate, which is an ATP-dependent reaction. researchgate.netnih.gov The activated serine is then transferred to a peptidyl carrier protein (PCP) domain within the EntF enzyme, where it is held as a thioester. nih.govpnas.org

Amide Bond Formation: Conjugation of DHB and L-Serine

The final stage in the synthesis of this compound is the formation of an amide bond between the carboxyl group of DHB and the amino group of L-serine. This reaction is a hallmark of non-ribosomal peptide synthesis.

Mechanism Involving Non-Ribosomal Peptide Synthetase (NRPS) Systems

The conjugation of DHB and L-serine is carried out by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). capes.gov.bracs.org NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes. acs.orgmdpi.com In the case of enterobactin biosynthesis, the NRPS system is composed of the proteins EntE, EntB, and EntF. capes.gov.brnih.gov These proteins work in a coordinated fashion to first activate the substrates (DHB and L-serine) and then catalyze the peptide bond formation. nih.govacs.org The modular nature of NRPS allows for the sequential addition of building blocks, in this case, the condensation of DHB onto the activated serine. acs.org

Specificity and Function of Core Biosynthetic Enzymes (e.g., EntE, EntF) and Carrier Proteins (e.g., EntB)

The specificity and efficiency of the amide bond formation are dictated by the specific functions of the core enzymes and their domains:

EntE : This enzyme is a DHB-AMP ligase. nih.gov It specifically recognizes and activates 2,3-dihydroxybenzoate by adenylating it with ATP. nih.govnih.gov The resulting DHB-AMP intermediate remains bound to EntE. core.ac.uk

EntB : EntB is a bifunctional protein. researchgate.netresearchgate.net While its N-terminal domain functions as an isochorismatase in DHB synthesis, its C-terminal domain acts as an aryl carrier protein (ArCP). researchgate.netresearchgate.net The activated DHB, in the form of DHB-AMP, is transferred from EntE to the phosphopantetheine arm of the holo-EntB ArCP domain, forming a DHB-S-EntB thioester. nih.govnih.gov

EntF : This large, multi-domain protein is the central scaffold for the condensation reaction. capes.gov.brnih.gov It contains an adenylation (A) domain that activates L-serine, a peptidyl carrier protein (PCP) domain that holds the activated serine, and a condensation (C) domain that catalyzes the formation of the amide bond. nih.govpnas.org The C domain of EntF facilitates the nucleophilic attack of the amino group of the serine (tethered to the EntF PCP domain) on the thioester-linked DHB (on the EntB ArCP domain), resulting in the formation of this compound, which remains attached to the EntF PCP domain. nih.gov

Table 2: Core Enzymes in Amide Bond Formation

Enzyme/ProteinGeneDomain(s)Function
EntEentEAdenylation (A)Activates 2,3-dihydroxybenzoate (DHB) to DHB-AMP. nih.govnih.gov
EntBentBAryl Carrier Protein (ArCP)Covalently binds and carries activated DHB. researchgate.netresearchgate.net
EntFentFAdenylation (A), Peptidyl Carrier Protein (PCP), Condensation (C)Activates and carries L-serine; catalyzes the amide bond formation between DHB and L-serine. nih.govpnas.org

Genetic Organization and Regulation of Biosynthetic Gene Clusters

The biosynthesis of this compound, a key intermediate in the production of catecholate siderophores like enterobactin, is orchestrated by a series of enzymes encoded by genes typically found together in biosynthetic gene clusters (BGCs). mdpi.comasm.org This clustering allows for coordinated expression and efficient synthesis. mdpi.com The organization and regulation of these gene clusters have been extensively studied, particularly in Escherichia coli.

The genes responsible for producing siderophores are generally organized into operons, which are transcriptional units that allow for the coordinated regulation of functionally related genes. nih.govresearchgate.net In E. coli, the genes encoding the enzymes for the synthesis of 2,3-dihydroxybenzoate (DHB) from chorismic acid—entC, entB, and entA—are part of the enterobactin gene cluster located at approximately minute 13 on the chromosome. asm.orgdntb.gov.ua Research, including nucleotide sequencing and the use of fusion plasmids, has shown that these genes are linked in an iron-regulated polycistronic operon, transcribed as entCEBA(P15). nih.govasm.org The lack of significant intergenic sequences between these genes further supports their organization as a single transcriptional unit. dntb.gov.ua

While the enterobactin genes are clustered in E. coli, the organization can vary in other bacteria. For instance, in Vibrio cholerae, the genes for the biosynthesis of its siderophore, vibriobactin, are located in two separate clusters on its chromosome. nih.gov In Streptomyces sp. ATCC 700974, a gene cluster for the production of the catechol siderophore griseobactin contains genes homologous to the dhbACEBG genes, which are involved in DHB biosynthesis, alongside genes for secretion and uptake. asm.org Similarly, the ruckerbactin biosynthetic cluster in Yersinia ruckeri shows a comparable genetic organization to the E. coli enterobactin gene cluster. researchgate.net

Table 1: Key Genes in the E. coli Enterobactin Biosynthetic Gene Cluster This interactive table details the primary genes involved in the biosynthesis of enterobactin and its precursors.

GeneEncoded ProteinFunction in BiosynthesisCitation(s)
entC Isochorismate synthaseCatalyzes the conversion of chorismate to isochorismate, the first step in the pathway. nih.govcapes.gov.broup.com nih.govcapes.gov.broup.com
entB Isochorismatase / Aryl Carrier Protein (ArCP)Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate and tethers the growing molecule. nih.govresearchgate.netfrontiersin.org nih.govresearchgate.netfrontiersin.org
entA 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenaseCatalyzes the oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to form 2,3-dihydroxybenzoate (DHB). nih.govasm.org nih.govasm.org
entE DHB-AMP ligase (Adenylation domain)Activates 2,3-dihydroxybenzoate by adenylation before it is attached to EntB. nih.govfrontiersin.org nih.govfrontiersin.org
entF Enterobactin synthetase (NRPS)A nonribosomal peptide synthetase that incorporates L-serine, forms the ester and amide bonds, and catalyzes the cyclization to form enterobactin. researchgate.netfrontiersin.org researchgate.netfrontiersin.org
entD Phosphopantetheinyl transferaseActivates the carrier protein domains of EntB and EntF. researchgate.net researchgate.net
entH ThioesteraseOptimizes the biosynthesis of enterobactin by interacting with the ArCP domain of EntB. researchgate.net researchgate.net

The transcription of these biosynthetic gene clusters is tightly regulated by the availability of iron. mdpi.com The primary regulator in many bacteria, including E. coli, is the Ferric Uptake Regulator (Fur) protein. mdpi.comnih.gov In an environment with sufficient iron, ferrous iron (Fe²⁺) acts as a corepressor, binding to the Fur protein. This Fur-Fe²⁺ complex then binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the enterobactin genes. mdpi.comoup.com This binding physically blocks transcription, effectively shutting down the biosynthetic pathway when iron is not needed.

Conversely, under conditions of iron deficiency, there is no Fe²⁺ to bind to the Fur protein. nih.gov As a result, Fur cannot bind to the Fur box, and the repression is lifted. nih.gov This allows RNA polymerase to access the promoter and initiate transcription of the ent genes, leading to the synthesis of this compound and ultimately enterobactin to scavenge for iron. nih.govnih.gov While Fur is the main regulator, some studies suggest that other factors may also be involved in the complex regulation of these genes. nih.govkoreascience.kr In Shigella flexneri, for example, some enterobactin genes remain repressed even in a fur mutant, indicating the presence of additional regulatory mechanisms. nih.gov

Table 2: Comparison of Catechol Siderophore Gene Cluster Organization This interactive table compares the genetic organization for catechol siderophore biosynthesis in different bacterial species.

FeatureEscherichia coli (Enterobactin)Streptomyces varsoviensis (Ens cluster)Yersinia ruckeri (Ruckerbactin)
Gene Cluster ent clusterens clusterruc cluster
DHB Synthesis Genes entA, entB, entCensA, ensB1, ensC (Homologous to entA, entB, entC)Homologs present, organized similarly to ent cluster
Organization Organized as a polycistronic operon, e.g., entCEBA(P15). nih.govSix genes (ensA, B1, B2, C, E, F) are transcribed in the same direction, suggesting an operon. frontiersin.orgGenes organized in a cluster similar to the E. coli enterobactin system. researchgate.net
Regulation Primarily regulated by the Fur protein in response to iron levels. mdpi.comoup.comProduction is repressed by iron. asm.orgExpression is upregulated under iron starvation. researchgate.net

Biological Function and Mechanisms of Action in Vitro and Non Human in Vivo

Ligand Properties and Metal Complexation Chemistry

The ability of 2,3-dihydroxybenzoylserine to chelate metal ions, particularly ferric iron (Fe³⁺), is central to its biological function. This interaction is governed by its specific chemical structure, which dictates its binding affinity, selectivity, and the geometry of the resulting metal complexes.

Ferric Iron Binding Affinity and Selectivity

2,3-Dihydroxybenzoylserine, like other catecholate siderophores, exhibits a high affinity and selectivity for ferric iron. frontiersin.orgresearchgate.net The 2,3-dihydroxybenzoyl moiety provides a bidentate binding site for Fe³⁺. nih.gov While the monomeric form, DHBS, has a lower affinity for iron compared to the trimeric enterobactin (B1671361), it is still an effective iron chelator. frontiersin.org The high affinity is attributed to the hard acid nature of Fe³⁺ and the hard base nature of the oxygen atoms of the catechol group.

Table 1: Ferric Iron (Fe³⁺) Binding Affinities of 2,3-Dihydroxybenzoylserine and Related Compounds

CompoundFormation Constant (Kₐ or β)Notes
Enterobactin10⁵² M⁻¹ frontiersin.orgnih.govCyclic trimer of 2,3-dihydroxybenzoylserine.
Linear 2,3-dihydroxybenzoylserine trimer10⁴³ rsc.orgHydrolysis product of enterobactin.

Coordination Geometry and Stereochemistry of Metal Complexes

When binding to ferric iron, 2,3-dihydroxybenzoylserine and its derivatives typically form hexadentate, octahedral complexes. oup.com In the case of enterobactin, the three catecholate groups wrap around the central iron ion, creating a highly stable, pseudo-octahedral geometry. rsc.org The stereochemistry of the metal center in these complexes can influence their recognition and transport by microbial systems. nih.gov For instance, the chirality of the metal center in ferric enterobactin complexes has been shown to affect their uptake, transport, and the subsequent release of iron within the bacterial cell. nih.gov While chromium(III) can be substituted for iron(III) to create kinetically inert complexes for study, due to similarities in size and coordination geometry, the ligand exchange rates differ significantly. nih.govacs.org

Role in Microbial Iron Acquisition and Transport Systems

2,3-Dihydroxybenzoylserine is integral to the iron uptake strategies of many bacteria, most notably Escherichia coli and Salmonella enterica. It participates in iron transport both directly and as a key component of the enterobactin system.

Direct Contribution to Iron Uptake Pathways

As a standalone siderophore, 2,3-dihydroxybenzoylserine can chelate iron in the extracellular environment and be transported into the bacterial cell. In E. coli, the ferric-DHBS complex is recognized and transported across the outer membrane by specific receptors, including Fiu and FepA. researchgate.netacs.org Similarly, in Salmonella enterica, the outer membrane proteins IroN, FepA, and Cir are involved in the uptake of ferric 2,3-dihydroxybenzoylserine. acs.org Once in the periplasm, the complex is thought to be captured by periplasmic binding proteins, such as FepB, which then deliver it to an inner membrane ABC transporter for translocation into the cytoplasm. frontiersin.orgnih.gov

Function as an Essential Precursor in Enterobactin-Mediated Iron Transport

The primary role of 2,3-dihydroxybenzoylserine in many bacteria is as a biosynthetic precursor to enterobactin. asm.org Under iron-limiting conditions, bacteria synthesize enterobactin from chorismate via a series of enzymatic steps that produce 2,3-dihydroxybenzoic acid (DHB), which is then coupled to L-serine to form DHBS. asm.org Three molecules of DHBS are then cyclized to form the enterobactin macrocycle. nih.gov

Furthermore, after the ferric-enterobactin complex is internalized, the ester bonds of the enterobactin backbone are hydrolyzed by an esterase, such as Fes in E. coli, releasing the iron and breaking down enterobactin into its constituent 2,3-dihydroxybenzoylserine units. frontiersin.orgoup.com These DHBS molecules can then be recycled or utilized as weaker siderophores. oup.com The hydrolysis of ferric enterobactin is a critical step for iron release, as the intact complex is too stable for the iron to be readily utilized. acs.org

Molecular Interactions with Microbial Transport Components

The transport of ferric 2,3-dihydroxybenzoylserine and its derivatives into the bacterial cell involves a series of specific molecular interactions with transport proteins.

Outer Membrane Receptors: The initial step in uptake is the binding of the ferric-siderophore complex to a specific outer membrane receptor. As mentioned, FepA, Fiu, and Cir in E. coli and Salmonella are key receptors. researchgate.netacs.org These receptors exhibit a degree of specificity, with different affinities for enterobactin and its breakdown products like the DHBS dimer and monomer. nih.govacs.orguq.edu.au The interaction with the receptor is an energy-dependent process, powered by the TonB-ExbB-ExbD complex, which transduces energy from the proton motive force of the inner membrane to the outer membrane receptor. frontiersin.orgnih.gov

Periplasmic Binding Proteins: Following translocation across the outer membrane, the ferric-siderophore complex is bound by a periplasmic binding protein, FepB in the case of the enterobactin system. frontiersin.orgnih.gov This protein acts as a shuttle, delivering the complex to the inner membrane transporter.

Inner Membrane ABC Transporters: The final step of transport into the cytoplasm is mediated by an ATP-binding cassette (ABC) transporter, such as the FepCDG complex for catecholate-type siderophores. frontiersin.orgnih.gov This transporter utilizes the energy of ATP hydrolysis to move the ferric-siderophore complex across the inner membrane.

Cytoplasmic Processing: Once inside the cytoplasm, the iron must be released from the siderophore. For ferric enterobactin, this involves hydrolysis by the Fes esterase. oup.com For ferric DHBS, reductases may play a role in reducing Fe³⁺ to Fe²⁺, for which the siderophore has a much lower affinity, thereby liberating the iron for cellular use. frontiersin.orgnih.gov The protein YqjH in E. coli has been identified as a ferric reductase with high efficiency for the hydrolyzed ferric enterobactin complex, ferric (2,3-dihydroxybenzoylserine)₃. researchgate.net

Table 2: Microbial Transport Components for 2,3-Dihydroxybenzoylserine and Related Siderophores

ComponentLocationFunctionOrganism(s)
FepAOuter MembraneReceptor for ferric enterobactin and ferric 2,3-dihydroxybenzoylserine. researchgate.netacs.orgE. coli, S. enterica
FiuOuter MembraneReceptor for ferric 2,3-dihydroxybenzoylserine. researchgate.netE. coli
CirOuter MembraneReceptor for ferric 2,3-dihydroxybenzoylserine. acs.orgS. enterica
IroNOuter MembraneReceptor for ferric enterobactin, salmochelins, and 2,3-dihydroxybenzoylserine. acs.orgS. enterica
TonB-ExbB-ExbDInner/Outer Membrane ComplexEnergy transduction for outer membrane transport. frontiersin.orgnih.govGram-negative bacteria
FepBPeriplasmPeriplasmic binding protein for catecholate siderophores. frontiersin.orgnih.govE. coli
FepCDGInner MembraneABC transporter for catecholate siderophores. frontiersin.orgnih.govE. coli
FesCytoplasmEsterase for hydrolysis of ferric enterobactin. oup.comE. coli
YqjHCytoplasmFerric reductase for ferric catecholate complexes. researchgate.netE. coli

Outer Membrane Receptors (e.g., FepA, Cir)

The uptake of ferric-DHBS complexes into Gram-negative bacteria is initiated by specific outer membrane receptors. These receptors are TonB-dependent, meaning they utilize the energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex to facilitate transport across the outer membrane. nih.govwikipedia.org

FepA: This is a primary outer membrane receptor for ferric-enterobactin. nih.govwikipedia.org It also recognizes and transports the linear forms of DHBS. researchgate.netpnas.org FepA has a 22-stranded β-barrel structure with a central pore that is occluded by an N-terminal plug domain. wikipedia.org Binding of the ferric-siderophore complex to the extracellular loops of FepA is thought to induce a conformational change that, with energy from the TonB complex, allows for the translocation of the complex into the periplasm. wikipedia.org

Cir: The Cir protein is another outer membrane receptor that has been identified to transport 2,3-dihydroxybenzoylserine. researchgate.netpnas.org Studies have shown that in certain bacteria, Cir can function as a receptor for DHBS, contributing to iron acquisition. researchgate.net

Fiu: The Ferric iron uptake (Fiu) protein is another outer membrane transporter in Escherichia coli that is involved in the transport of catecholate-siderophore complexes, including those of DHBS. researchgate.net

Research has indicated that the uptake of these siderophores can be cooperative, with multiple receptors contributing to the process. For instance, in E. coli, FepA, Fiu, and Cir are all involved in the uptake of catecholate-type siderophores. researchgate.net

Receptor Organism Example Substrate(s) Reference(s)
FepA Escherichia coli, Salmonella entericaFerric-enterobactin, Ferric-DHBS (monomer, dimer, trimer) nih.govresearchgate.netwikipedia.orgpnas.org
Cir Escherichia coli, Salmonella entericaFerric-DHBS researchgate.netpnas.org
Fiu Escherichia coliFerric-catecholate complexes (including DHBS) researchgate.net
IroN Salmonella enterica, uropathogenic E. coliFerric-salmochelins, Ferric-enterobactin, Ferric-DHBS researchgate.netpnas.org

Periplasmic Binding Proteins (e.g., CeuE, FepB)

Once the ferric-DHBS complex crosses the outer membrane, it is captured by a periplasmic binding protein (PBP). These proteins are essential components of ABC (ATP-binding cassette) transport systems and are responsible for shuttling the substrate from the outer membrane to the inner membrane transporter. researchgate.netmdpi.com

FepB: In E. coli, the periplasmic protein FepB is crucial for the uptake of ferric-enterobactin and, by extension, its DHBS constituents. researchgate.netnih.gov FepB binds to the ferric-siderophore complex in the periplasm and delivers it to the FepCDG inner membrane ABC transporter. pnas.orgresearchgate.net FepB is a 34-kDa protein with a two-domain structure typical of type III PBPs. researchgate.net Direct binding of ferric-enterobactin to FepB has been experimentally demonstrated, confirming its role in this transport pathway. nih.gov

CeuE: While primarily characterized in Campylobacter and Helicobacter pylori for its role in iron acquisition, proteins with structural and functional similarities to CeuE are involved in the transport of various iron-siderophore complexes in other Gram-negative bacteria. researchgate.net These proteins belong to the class III periplasmic substrate-binding proteins. researchgate.net

Protein Organism Example Function Reference(s)
FepB Escherichia coliBinds ferric-enterobactin/DHBS in the periplasm and delivers it to the FepCDG inner membrane transporter. pnas.orgresearchgate.netnih.govebi.ac.uk
CeuE Helicobacter pyloriA class III periplasmic substrate-binding protein involved in metal ion transport, with homologs in other bacteria for siderophore transport. researchgate.net

Intracellular Processing Enzymes (e.g., Reduction of Fe(III) from Chelate)

After transport across the cytoplasmic membrane into the cytoplasm, the iron must be released from the DHBS chelate to be utilized by the cell. This process typically involves the reduction of ferric iron (Fe³⁺) to its more soluble ferrous form (Fe²⁺). mdpi.com This reduction destabilizes the iron-siderophore complex, as catecholate siderophores like DHBS have a much lower affinity for Fe²⁺. The released ferrous iron can then be incorporated into various metabolic pathways and iron-containing proteins. mdpi.com

In some cases, the siderophore itself may be degraded to facilitate iron release. For instance, the ester bonds in enterobactin can be hydrolyzed by an esterase, which aids in the release of iron. mdpi.com

Contribution to Microbial Virulence and Pathogenesis (Mechanistic Studies)

The ability to acquire iron is a critical determinant of microbial virulence. By producing and utilizing 2,3-dihydroxy-N-benzoylserine and its derivatives, pathogenic bacteria can overcome the host's iron-withholding defense mechanisms, a process often referred to as nutritional immunity. oup.commicropspbgmu.ru

Impact on Microbial Colonization and Survival (without human clinical data)

The ability to acquire iron via DHBS is directly linked to a pathogen's capacity to colonize and survive within a host. In non-human models, the disruption of siderophore synthesis or uptake systems often leads to a significant reduction in virulence. nih.gov For instance, the production of siderophores allows pathogenic bacteria to compete more effectively for iron not only with the host but also with the host's commensal microbiota. oup.com This competitive advantage is crucial for establishing an infection. The expression of siderophore systems enables bacteria to thrive in specific host niches where iron is scarce, thereby facilitating colonization and persistence. escholarship.org

Enzymatic Transformations and Degradation Pathways

Hydrolytic Cleavage of Enterobactin (B1671361) and Conjugates to Yield 2,3-Dihydroxy-N-benzoylserine

The primary route to generating this compound (DHBS) in biological systems is through the enzymatic hydrolysis of enterobactin. ebi.ac.uk Enterobactin, a cyclic trimer of DHBS, is a high-affinity siderophore produced by various bacteria, including Escherichia coli, to sequester ferric iron (Fe³⁺) from the environment. plos.org Once the ferric enterobactin complex is transported into the bacterial cell, the iron must be released to be metabolically available. Due to the extreme stability of the ferric enterobactin complex, this release necessitates the degradation of the enterobactin backbone. escholarship.org This is accomplished by specific esterases that cleave the ester bonds of the trilactone ring, resulting in the formation of linear trimers, dimers, and ultimately the monomeric this compound. uniprot.org

The hydrolysis of ferric enterobactin is a stepwise process. The initial cleavage of the cyclic enterobactin produces a linear trimer of DHBS, which is then further hydrolyzed to a linear dimer and a monomer of DHBS. uniprot.orgnih.gov The cleavage of iron-free enterobactin, however, has been observed to yield only the monomeric DHBS. uniprot.orgnih.gov Interestingly, the hydrolysis of ferric enterobactin is reportedly less efficient than that of the unliganded enterobactin. uniprot.orgnih.gov

Identification and Characterization of Specific Esterases (e.g., Fes, PfeE)

Several key enzymes have been identified and characterized for their role in enterobactin hydrolysis.

Fes (Ferric Enterobactin Esterase): In Escherichia coli, the cytoplasmic enzyme Fes is responsible for the hydrolysis of both enterobactin and its ferric complex. nih.gov Fes is a 43-kDa monomeric protein that catalyzes the cleavage of the ester linkages in the enterobactin backbone. nih.gov While Fes can hydrolyze both the iron-free and iron-bound forms of enterobactin, it exhibits a higher catalytic efficiency (kcat/Km) for the ferric enterobactin complex, suggesting that this is its primary physiological substrate. nih.gov The hydrolysis of ferric enterobactin by Fes results in a mixture of the linear trimer, dimer, and monomer of 2,3-dihydroxybenzoylserine. uniprot.org In contrast, the hydrolysis of iron-free enterobactin by Fes yields only the monomeric form. uniprot.orgnih.gov

PfeE (Pseudomonas fluorescens Esterase): Pseudomonas aeruginosa utilizes enterobactin as an exosiderophore and has a different mechanism for iron release. This bacterium possesses a periplasmic esterase known as PfeE. nih.gov The pfeE gene is located adjacent to the pfeA gene, which encodes the outer membrane transporter for ferric enterobactin. nih.gov Purified PfeE has been shown to hydrolyze ferric enterobactin into three molecules of 2,3-dihydroxybenzoylserine that remain complexed with ferric iron. nih.govebi.ac.uk Complete iron release in this system requires both PfeE and a reducing agent. nih.gov The crystal structure of PfeE has been determined, revealing the enzyme's binding site and catalytic triad. nih.gov This periplasmic hydrolysis mechanism in P. aeruginosa contrasts with the cytoplasmic hydrolysis seen in E. coli. nih.gov Another esterase from Pseudomonas fluorescens, also referred to as PFE, has been structurally characterized and shows a preference for activated esters with small acyl groups. rcsb.orgrsc.org

IroD and IroE: In addition to Fes, E. coli possesses other esterases, IroD and IroE, which are involved in the hydrolysis of salmochelins (glucosylated enterobactin derivatives). IroD can hydrolyze both apo and Fe³⁺-bound siderophores, showing higher catalytic efficiency for the iron-bound forms. nih.gov Fes can also hydrolyze ferric salmochelin (Fe-MGE), although much less efficiently than ferric enterobactin, and does not act on more heavily glucosylated derivatives. nih.gov

Table 1: Comparison of Enterobactin Esterases

Enzyme Organism Cellular Location Substrate Preference Hydrolysis Products
Fes Escherichia coli Cytoplasm Ferric enterobactin nih.gov Linear trimer, dimer, and monomer of DHBS uniprot.org
PfeE Pseudomonas aeruginosa Periplasm Ferric enterobactin nih.gov Three molecules of DHBS complexed with iron nih.gov
IroD Escherichia coli Cytoplasm Ferric salmochelins nih.gov DHB-Ser and/or Glc-DHB-Ser nih.gov

Other Microbial Catabolic Pathways Involving the Compound

While the primary metabolic fate of this compound is linked to the lifecycle of enterobactin, other catabolic processes may exist. The breakdown of enterobactin is considered a catabolic process. ebi.ac.uk The resulting 2,3-dihydroxybenzoylserine and its linear oligomers can be further metabolized by the cell. While detailed pathways for the complete catabolism of 2,3-dihydroxybenzoylserine are not as extensively characterized as its formation from enterobactin, it is known to be a product of the enzyme 2,3-dihydroxybenzoate-L-serine ligase. ecmdb.ca Some bacteria may possess pathways to degrade catechol-containing compounds, potentially breaking down the 2,3-dihydroxybenzoyl moiety. Further research is needed to fully elucidate the downstream catabolic pathways of this compound in various microorganisms.

Analytical Methodologies for Isolation, Detection, and Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the isolation and purification of 2,3-Dihydroxy-n-benzoylserine from biological sources. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a principal technique for both the purification and quantification of this compound and its related compounds. oup.comoup.com Reversed-phase HPLC (RP-HPLC) is most commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase.

Research has demonstrated that C18 reversed-phase columns are effective for separating DHBS and its linear oligomers from culture extracts. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, typically water with a small percentage of an acid like formic acid or phosphoric acid to ensure the catecholic hydroxyl groups and the carboxylic acid group are protonated, leading to better peak shape and retention. researchgate.netfrontiersin.org

Detection is frequently performed using a Diode Array Detector (DAD) or a UV detector, monitoring at wavelengths characteristic of the 2,3-dihydroxybenzoyl moiety. oup.comresearchgate.net For instance, in the analysis of extracts from Streptomyces species, HPLC analysis monitored at 210 nm allowed for the detection of this compound, which had a retention time of 3.6 minutes under the specified conditions. oup.com Preparative HPLC is also employed for large-scale purification, using larger columns to isolate sufficient quantities of the compound for further structural analysis and bioassays. frontiersin.org Marfey's analysis, an HPLC-based method, has been used to determine the stereochemistry of the serine residue in DHBS derivatives after acid hydrolysis and derivatization. frontiersin.org

Table 1: Examples of HPLC Conditions for this compound Analysis
Stationary PhaseMobile PhaseDetectionApplicationSource
C18 Reversed-Phase (e.g., Phenomenex)Methanol / 0.1% Phosphoric Acid (1:1)UV at 220 nmDetection in culture extracts researchgate.net
Preparative C18 X-bridge0.1% Formic Acid in Water / Acetonitrile (ACN)UV at 254, 300, and 380 nmPurification from fermentation broth frontiersin.org
Not specifiedAcetonitrile / Water (gradient)UV at 216 nmGeneral quantification mmv.org
C18 Reversed-PhaseMethanol / 0.1% Formic AcidIon Spray Mass SpectrometryIdentification in Enterobacter species researchgate.net

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the initial screening and analysis of this compound. oup.comfrontiersin.org It is often used to monitor the progress of purification, check the purity of fractions obtained from other chromatographic steps, and to get a preliminary identification of compounds in an extract. frontiersin.orgbibliotekanauki.pl

For TLC analysis, silica (B1680970) gel plates (e.g., Si60 F254) are commonly used as the stationary phase. bibliotekanauki.pl A variety of solvent systems (mobile phases) can be employed to achieve separation. The choice of solvent system depends on the polarity of the compounds being separated. For catechol-type siderophores, mixtures like n-propanol-water have been utilized. bibliotekanauki.pl After development, the spots on the TLC plate are visualized, typically under UV light (254 nm or 350 nm), where compounds with aromatic rings like DHBS will appear as dark spots due to fluorescence quenching. bibliotekanauki.plicm.edu.pl Chemical staining reagents, such as iron(III) chloride, can also be sprayed on the plate to specifically detect catechol-containing compounds, which form colored complexes with iron. bibliotekanauki.pl

Table 2: TLC Systems for this compound and Related Compounds
Stationary PhaseMobile Phase (Solvent System)Visualization MethodApplicationSource
Silica Gel Si60 F254n-propanol-water (7:3)UV light (350 nm), Ninhydrin reagentPurity check and identification bibliotekanauki.pl
Silica Gel TLC Si60 F254Benzene-methanol-acetic acid (45:8:4)UV light, 1% FeSO₄ or iron reagentIdentification of 2,3-dihydroxybenzoic acid after hydrolysis bibliotekanauki.pl
Cellulosen-butanol-acetic acid-water (60:15:15)UV light (350 nm)Separation of siderophores bibliotekanauki.pl

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

Advanced Spectroscopic Characterization

Following isolation, spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.

UV-Vis spectroscopy is a valuable tool for detecting and quantifying compounds containing chromophores, such as the aromatic ring in this compound. The 2,3-dihydroxybenzoyl (catechol) moiety exhibits a characteristic UV absorption spectrum. frontiersin.org Studies on DHBS and its derivatives isolated from Streptomyces and other bacteria consistently report absorption maxima (λmax) around 207-210 nm, 247-250 nm, and 311-320 nm. oup.comfrontiersin.org These absorption patterns are typical for catecholate metabolites and can be used as a diagnostic feature during HPLC analysis with a diode array detector to identify potential catechol-containing compounds in a complex mixture. oup.comfrontiersin.org When complexed with ferric iron, the siderophore shows a shift in its absorption maxima to longer wavelengths. bibliotekanauki.pl

Table 3: Characteristic UV-Vis Absorption Maxima for 2,3-Dihydroxybenzoyl Compounds
CompoundAbsorption Maxima (λmax) in nmSource
This compound derivatives~207, ~248, ~312 frontiersin.org
Enterobactin (B1671361) (cyclic trimer of DHBS)~210, ~250, ~316 oup.com
Ferric-siderophore complex~259, ~325 bibliotekanauki.pl

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. researchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the carbon skeleton and the connectivity of atoms.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For DHBS derivatives, characteristic signals are observed for the three aromatic protons on the 1,2,3-trisubstituted benzene (B151609) ring, as well as protons associated with the serine backbone (α-CH, β-CH₂, and amide NH). frontiersin.org

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. For a DHBS dimer, signals corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons of the serine moieties have been identified and assigned. frontiersin.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the structure. oup.comresearchgate.net COSY identifies proton-proton couplings within a spin system, while HSQC correlates protons directly to their attached carbons. frontiersin.org HMBC is particularly vital as it shows correlations between protons and carbons over two or three bonds, allowing for the connection of different structural fragments, such as linking the serine residue to the dihydroxybenzoyl group via the amide bond. oup.comfrontiersin.org

Table 4: Representative ¹H and ¹³C NMR Data for a this compound Dimer Derivative
Atom Type¹H Chemical Shift (δH)¹³C Chemical Shift (δC)Source
Aromatic Protons7.33 (d), 6.96 (d), 6.74 (t)117.2 - 149.9 frontiersin.org
Serine Methines (CH)-56.6, 53.3 frontiersin.org
Serine Methylenes (CH₂)-65.1, 62.7 frontiersin.org
Carbonyl Carbons (C=O)-170.8 - 171.5 frontiersin.org

Mass spectrometry (MS) is essential for determining the precise molecular weight and, consequently, the molecular formula of this compound and its related structures. researchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a commonly used technique. frontiersin.org By measuring the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high accuracy, the elemental composition can be confidently established. frontiersin.orgnih.gov

For example, HR-ESI-MS analysis of a DHBS dimer derivative yielded an [M+H]⁺ ion at m/z 479.1299, which allowed for the determination of its molecular formula as C₂₁H₂₂N₂O₁₁. frontiersin.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern provides valuable information that helps to confirm the proposed structure by revealing characteristic losses and substructures. The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful approach for identifying DHBS and its oligomers in complex mixtures. researchgate.net

Table 5: Mass Spectrometry Data for this compound and Derivatives
CompoundIonization TechniqueObserved Ion [M+H]⁺ (m/z)Deduced Molecular FormulaSource
DHBS Dimer Derivative (Compound 1)HR-ESI-MS479.1299C₂₁H₂₂N₂O₁₁ frontiersin.org
Enterobactin (Cyclic Trimer)HR-ESI-MS670.1516C₃₀H₂₇N₃O₁₅ frontiersin.org
DHBS Monomer--C₁₀H₁₁NO₆ nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that reveals the vibrational frequencies of its chemical bonds. For this compound, the IR spectrum provides clear evidence for its key structural components: the catechol ring, the amide linkage, the carboxylic acid, and the hydroxyl groups.

The analysis of the IR spectrum of this compound and related catecholate siderophores reveals several characteristic absorption bands. arcjournals.orgbibliotekanauki.plresearchgate.net These vibrations are unique fingerprints for the molecule's functional groups. docbrown.info For instance, studies on enterobactin, a cyclic trimer of 2,3-dihydroxybenzoylserine, have utilized Attenuated Total Reflectance (ATR)-IR spectroscopy combined with density functional theory calculations to assign the specific vibrational modes of the 2,3-dihydroxybenzoyl moiety. nih.gov

Key expected IR absorption bands for this compound are summarized in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Comments
O-H (Alcohol & Phenol)Stretching, H-bonded~3550 - 3200 (broad)The broadness is due to hydrogen bonding. docbrown.info This band is characteristic of the two hydroxyl groups on the catechol ring and the one on the serine residue.
O-H (Carboxylic Acid)Stretching~3300 - 2500 (broad)This very broad band is characteristic of the hydrogen-bonded hydroxyl group in the carboxyl moiety.
C-H (Aromatic)Stretching~3100 - 3000Indicates the C-H bonds on the benzene ring.
C-H (Aliphatic)Stretching~3000 - 2850Corresponds to the C-H bonds in the serine portion of the molecule. researchgate.net
C=O (Carboxylic Acid)Stretching~1725 - 1700Absorption from the carbonyl group of the carboxylic acid.
C=O (Amide I)Stretching~1680 - 1630A strong absorption typical for secondary amides. arcjournals.org
N-H (Amide II)Bending~1550 - 1510Arises from the N-H bond of the amide linkage.
C=C (Aromatic)Stretching~1600 and ~1475Multiple bands indicating the carbon-carbon double bonds within the aromatic catechol ring.
C-O (Alcohol/Phenol)Stretching~1260 - 1000Represents the stretching vibrations of the C-O bonds from the hydroxyl groups.
C-N (Amide)Stretching~1044Indicates the carbon-nitrogen bond of the amide linkage. researchgate.net
Aromatic SubstitutionC-H Bending (out-of-plane)~880 - 780The pattern of these bands can help confirm the 1,2,3-trisubstitution pattern of the catechol ring. bibliotekanauki.pllibretexts.org

This combination of absorption bands provides a distinctive spectral signature, allowing for the confident identification of this compound in a sample.

Biochemical Assays for Functional Detection and Quantitative Analysis

Biochemical assays are essential for detecting the presence of this compound and quantifying its concentration, particularly in complex biological samples like bacterial culture supernatants. nih.govresearchgate.net These assays are typically colorimetric and exploit the unique chemical properties of the catechol group, which is the primary iron-chelating moiety of the molecule.

Arnow Assay:

The Arnow assay is a specific chemical test for the detection and quantification of catechol-type compounds. core.ac.uk The method is based on the reaction of the catechol group with nitrous acid in an acidic medium to form a yellow-colored nitro-catechol derivative. Upon the addition of excess sodium hydroxide, this derivative is deprotonated, resulting in an intense orange-red color. core.ac.uk The intensity of this final color, measured spectrophotometrically (typically around 510 nm), is directly proportional to the concentration of the catechol compound in the sample. asm.org This assay is frequently used to confirm that a siderophore belongs to the catecholate class and to quantify its production. asm.orgnih.gov Because this compound contains a catechol group, it gives a positive result in the Arnow assay. nih.govresearchgate.net

Chrome Azurol S (CAS) Assay:

The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores of all types, not just catecholates. nih.govresearchgate.net It relies on the principle of competitive iron chelation. The assay solution contains a ternary complex of the dye Chrome Azurol S, ferric iron (Fe³⁺), and a detergent like hexadecyltrimethylammonium bromide (HDTMA), which is intensely blue. nih.gov When a sample containing a siderophore—a strong iron chelator—is added, the siderophore removes the iron from the dye complex. youtube.com This releases the free CAS dye, causing a color change from blue to orange or purple. nih.govsci-hub.st

The CAS assay can be used in both liquid and solid (agar plate) formats. researchgate.net In liquid form, the decrease in absorbance at 630 nm provides a quantitative measure of siderophore production. asm.org On CAS agar (B569324) plates, siderophore-producing colonies are identified by the formation of an orange halo against the blue background of the medium. arcjournals.orgnih.gov While the standard CAS assay is highly effective, an overlay (O-CAS) method has been developed to mitigate the toxicity of the detergent to certain microorganisms, like Gram-positive bacteria and fungi. youtube.comsci-hub.st For catechol-type siderophores like this compound, the color change is often reported as blue to purple. youtube.comsci-hub.st

AssayPrincipleTarget MoietyPositive Result for this compoundApplication
Arnow Assay Nitration of the catechol ring followed by alkalinization.Catechol (2,3-dihydroxybenzoyl group)Formation of an intense orange-red color. core.ac.ukSpecific detection and quantification of catechol-type siderophores. asm.org
CAS Assay Competitive displacement of iron from the blue Fe-CAS-detergent complex by a stronger chelator (siderophore).Iron-chelating functional groupsColor change from blue to orange/purple. nih.govsci-hub.stUniversal detection and quantification of all siderophore types. researchgate.net

Together, the specific Arnow assay and the universal CAS assay provide a robust system for detecting, confirming, and quantifying this compound in various samples.

Determination of Absolute Stereochemistry (e.g., Marfey's analysis for serine residue)

The compound this compound is chiral, primarily due to the stereocenter at the alpha-carbon of the serine residue. Determining the absolute stereochemistry (D or L configuration) of this amino acid component is critical for understanding its biosynthesis and biological activity. Marfey's analysis is a widely used and reliable method for this purpose. uni-marburg.de

The method involves the derivatization of the amino acid hydrolysate of the natural product with Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDNP-L-Ala-NH₂). The process is as follows:

Hydrolysis: The amide bond in this compound is hydrolyzed, typically under acidic conditions, to release the free serine and 2,3-dihydroxybenzoic acid. bibliotekanauki.pl

Derivatization: The amino group of the liberated serine reacts with Marfey's reagent. This reaction creates diastereomeric derivatives. If the serine from the natural product is L-serine, it will form the L-L diastereomer. If it is D-serine, it will form the D-L diastereomer.

Chromatographic Separation: These diastereomers have different physical properties and can be separated and resolved using reverse-phase high-performance liquid chromatography (HPLC). wsu.edu

Comparison: The retention time of the derivative from the natural product is compared to the retention times of authentic L-serine and D-serine standards that have been derivatized with Marfey's reagent in parallel.

By comparing the retention times, the absolute configuration of the amino acid in the original molecule can be unambiguously assigned. For example, in the structural elucidation of related natural products, Marfey's analysis has been successfully used to determine the absolute configuration of the serine residue as L-serine. nih.gov This analytical technique is a cornerstone in the stereochemical characterization of amino acid-containing natural products. nih.govresearchgate.netrsc.org

Computational and Theoretical Approaches to 2,3 Dihydroxy N Benzoylserine Research

Molecular Modeling and Docking Simulations of Ligand-Protein Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as DHBS) to another (a protein or receptor). researchgate.netresearchgate.net These methods are crucial for understanding the biological roles of DHBS, particularly its function in iron transport and its interaction with the host immune system. The process involves creating three-dimensional models of both the ligand and the protein and then using algorithms to find the most stable binding conformations based on scoring functions that calculate the free energy of binding. researchgate.netresearchgate.net

A primary target for DHBS interaction studies is the mammalian protein Siderocalin (also known as Lipocalin 2), a key component of the innate immune system that combats bacterial infections by sequestering ferric siderophores. escholarship.orgnih.gov Siderocalin recognizes and binds the ferric complex of enterobactin (B1671361), [FeIII(Ent)]3−, with high affinity. nih.govmdpi.com Upon binding, or under mildly acidic conditions, the enterobactin trilactone backbone can be hydrolyzed, leading to the formation of linear trimers, dimers, and monomers of DHBS, which can remain bound to iron within the Siderocalin calyx. nih.govasm.orgscirp.org

Molecular docking simulations help elucidate the specific interactions within the Siderocalin binding pocket. The crystal structure of Siderocalin complexed with enterobactin breakdown products reveals that positively charged residues, such as Arginine 81 (R81), Lysine 125 (K125), and Lysine 134 (K134), form critical electrostatic and cation-π interactions with the catecholate rings of the ligand. nih.gov Docking studies can further explore how mutations in these residues, such as the W79A/R81A double mutant, alter the binding calyx and affect ligand orientation and affinity. nih.gov

In bacteria like Escherichia coli, the ferric DHBS complex is recognized and transported across the outer membrane by specific receptor proteins. nih.gov Molecular docking can be used to model the interaction of [FeIII(DHBS)] with these receptors to understand the molecular basis of its uptake.

Table 1: Key Protein Targets for 2,3-Dihydroxy-N-benzoylserine Docking Studies

Protein Name Organism Function Relevance to DHBS
Siderocalin (Lipocalin 2) Mammals Innate immunity, iron sequestration Binds ferric complexes of enterobactin and its breakdown product, DHBS. nih.govdrugbank.com
FepA Escherichia coli Outer membrane siderophore receptor Transports the ferric complexes of both enterobactin and DHBS. nih.gov
Fiu Escherichia coli Outer membrane siderophore receptor Involved in the uptake of the ferric DHBS complex. nih.gov
Cir Escherichia coli Outer membrane receptor Minor pathway for the uptake of the ferric DHBS complex. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of molecules. mdpi.com These methods provide detailed information about a molecule's geometry, electronic structure, and reactivity, which is essential for understanding its chemical behavior and biological function. mdpi.comacs.org While specific DFT studies published exclusively on this compound are not abundant, the principles are well-established from research on closely related siderophores and their synthetic analogs, such as 1,3,5-N,N',N''-tris(2,3-dihydroxybenzoyl)triaminomethylbenzene (MECAM). acs.org

For DHBS, quantum chemical calculations can determine:

Optimized Molecular Geometry: Calculating the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov

Charge Distribution: Calculating Mulliken atomic charges to understand the distribution of electrons across the molecule, which influences electrostatic interactions with protein targets. nih.gov

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies to predict how the molecule will behave in chemical reactions. nih.gov

Fe(III) Complex Structure: When complexed with ferric iron, the calculations can predict the coordination geometry (typically octahedral), bond distances between the iron and the catecholate oxygen atoms, and the spin state of the complex. acs.org For instance, calculations on the Fe(III)-MECAM complex predicted a kinetically stable low-spin state, a finding that challenges assumptions and provides deeper insight into its electronic structure. acs.org

These theoretical calculations are vital for interpreting experimental data, such as spectroscopic results, and for building accurate parameters for use in molecular mechanics force fields required for large-scale molecular dynamics simulations. acs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity using mathematical equations. nih.gov The goal is to develop predictive models that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govacs.org Although specific QSAR models for this compound are not widely published, studies on inhibitors of siderophore biosynthesis in pathogens like Mycobacterium tuberculosis provide a clear framework for how such analyses would be conducted. nih.govnih.gov

A typical QSAR study involves several steps:

Data Set Compilation: A series of compounds with known biological activities (e.g., enzyme inhibition measured as IC₅₀) is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 2D descriptors (e.g., topological indices) or 3D descriptors (e.g., steric and electrostatic fields). nih.gov

Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model linking the descriptors to the biological activity. nih.govacs.org

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets of compounds not used in model development. nih.gov

Studies on nucleoside bisubstrate analogues that inhibit MbtA, an enzyme in the siderophore biosynthetic pathway, have successfully used 3D-QSAR and pharmacophore mapping. nih.gov These models have identified crucial structural features for inhibitory activity.

Table 2: Key Findings from QSAR Studies on Siderophore Biosynthesis Inhibitors

Study Focus Key Findings & Important Features QSAR Approach Reference
MbtA Inhibitors A robust pharmacophore model identified two hydrogen bond donors and one hydrogen bond acceptor as critical. An aromatic ring distant from the adenyl moiety was found to be essential for tight binding. 3D-QSAR, Pharmacophore Mapping nih.gov
MbtA Inhibitors Fragment-based QSAR (FB-QSAR) was used to decipher structural requirements. Models were developed using statistical techniques like genetic function approximation (GFA). FB-QSAR, GFA acs.org

These findings suggest that a QSAR study on DHBS or its derivatives would likely focus on the role of its catechol hydroxyl groups (as hydrogen bond donors/acceptors), the aromatic ring, and the serine moiety in mediating interactions with biological targets.

In Silico Prediction of Biological Activities and Interaction Networks

Beyond QSAR, other in silico methods are used to predict the broader biological and pharmacological potential of a compound and to understand its place within complex biological networks.

One such method involves using computer programs like PASS (Prediction of Activity Spectra for Substances). These programs predict a wide range of potential pharmacological effects and biological mechanisms for a given molecule based on its structure and comparison to a large database of known bioactive compounds. nih.gov For a compound like DHBS, a PASS prediction could suggest potential activities beyond its role as a siderophore, such as anti-inflammatory or anti-cancer effects, which could then be validated experimentally. nih.govoup.com

Furthermore, understanding a molecule's role requires placing it within the context of cellular interaction networks. This can involve metabolic networks or gene regulatory networks. For example, in E. coli, it has been shown that the transcription factor YqjI negatively regulates the expression of genes required for the production of the cyclic trimer of 2,3-dihydroxybenzoylserine (enterobactin). biorxiv.org This link was identified through the analysis of regulatory networks, demonstrating how in silico approaches can connect a small molecule to specific genetic regulators. Constraint-based modeling (CBM) of genome-scale metabolic models (GSMMs) is another powerful approach that can simulate the metabolic activity of microbial communities. plos.org In these models, compounds like 2,3-dihydroxybenzoylserine are included as exchange metabolites, allowing researchers to predict trophic dependencies and metabolic interactions between different microbes in an environment like the plant rhizosphere. plos.org

Bioinformatic Analysis of Associated Biosynthetic Gene Clusters and Enzymes

The biosynthesis of natural products like this compound is encoded by a set of genes typically organized together in the genome, known as a Biosynthetic Gene Cluster (BGC). nih.gov Bioinformatics provides powerful tools to mine genome sequences for these BGCs, predict the product they synthesize, and identify the function of the individual enzymes involved. acs.orgresearchgate.net

The primary tool for this purpose is antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). researchgate.netnih.gov By inputting a bacterial or fungal genome sequence, antiSMASH can identify putative BGCs for a wide range of secondary metabolites, including siderophores like DHBS. researchgate.net In silico analysis of the genomes of various bacteria, including Streptomyces varsoviensis, Stenotrophomonas geniculata, and Bacillus subtilis, has successfully identified BGCs responsible for producing DHBS or its cyclic form, enterobactin. oup.comfrontiersin.orgujecology.comacs.org

These bioinformatic analyses reveal the specific enzymes required for the DHBS biosynthetic pathway, which starts from the primary metabolite chorismate. mdpi.comujecology.com Comparative analysis of the predicted protein sequences with databases of known enzymes allows for the assignment of function to each gene in the cluster. ujecology.com

Table 3: Key Genes and Enzymes in the this compound Biosynthetic Pathway Identified via Bioinformatics

Gene (E. coli nomenclature) Enzyme EC Number Function in DHBS/Enterobactin Pathway Reference
entC Isochorismate synthase 5.4.4.2 Converts chorismate to isochorismate. mdpi.comacs.org
entB Isochorismatase 3.3.2.1 Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate. mdpi.comacs.org
entA 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase 1.3.1.28 Oxidizes 2,3-dihydro-2,3-dihydroxybenzoate to form the 2,3-dihydroxybenzoate (DHB) catechol moiety. ujecology.comacs.org
entE 2,3-dihydroxybenzoate-AMP ligase (Adenylation domain) 6.3.2.14 Activates DHB by adenylation (attachment of AMP). mdpi.comacs.org
entF Enterobactin synthetase (Condensation & Thiolation domains) 6.3.2.14 Covalently attaches L-serine and activated DHB, and catalyzes the condensation and cyclization to form enterobactin. DHBS is a key intermediate. mdpi.comresearchgate.net

Bioinformatic analysis is therefore fundamental to understanding the genetic basis for DHBS production in various microorganisms, revealing the conservation and variation of this important metabolic pathway across different species. ujecology.com

Future Research Directions and Scientific Applications Pre Clinical and Mechanistic Focus

Elucidation of Unexplored Biosynthetic and Catabolic Pathways

While the biosynthesis of enterobactin (B1671361) from chorismate via 2,3-dihydroxybenzoate and L-serine is well-established, the precise regulation and potential alternative catabolic pathways of its breakdown products, including DHBS, warrant further investigation. researchgate.netacs.org Future research could focus on:

Incomplete Catabolism: Studies on uropathogenic Escherichia coli (UPEC) have shown that enterobactin and its derivatives can be incompletely hydrolyzed, yielding products that still possess siderophore activity. researchgate.netnih.gov This suggests a strategy of "catabolic inefficiency" to maximize iron acquisition from a single siderophore molecule. researchgate.net Further exploration of the enzymes and regulatory mechanisms governing this incomplete hydrolysis in various bacteria could reveal novel metabolic strategies.

Alternative Biosynthetic Routes: The production of DHBS by organisms like Stenotrophomonas maltophilia K279a, which appears to have an incomplete enterobactin pathway, suggests the existence of alternative or truncated biosynthetic routes. researchgate.net Genomic and metabolomic analyses of such organisms could uncover novel enzymes and pathways. nih.govresearchgate.net

Regulation of Breakdown Product Formation: Research has indicated that the pattern of enterobactin breakdown products, including the monomer DHBS, differs depending on whether the enterobactin is iron-bound or iron-free. nih.govebi.ac.uk The esterase Fes is responsible for this hydrolysis, and further investigation into its regulation and substrate specificity under different iron conditions could provide deeper insights into iron release mechanisms. nih.govuniprot.orgasm.org

Development of Novel Research Probes and Chemical Tools for Iron Metabolism Studies

The inherent iron-chelating properties of DHBS make it and its derivatives valuable scaffolds for the development of chemical tools to probe the intricacies of iron metabolism.

Fluorescent Probes: By conjugating DHBS to fluorophores, researchers could create probes to visualize iron trafficking and localization within microbial cells and in host-pathogen interactions. These probes could help in understanding the dynamics of iron uptake and storage in real-time.

Affinity-Based Probes: Immobilized DHBS could be used in affinity chromatography to isolate and identify novel proteins that interact with catecholate siderophores, such as receptors, transport proteins, and enzymes involved in iron release.

Metal-Substituted Analogs: The use of kinetically inert metal complexes, such as those with Cr(III), has been instrumental in studying siderophore transport mechanisms without the complication of metal loss. acs.org Synthesizing Cr(III)-DHBS complexes could allow for more precise tracking of its uptake and transport pathways. acs.org

Mechanistic Investigations into Microbial Adaptation to Iron Stress Environments

DHBS plays a crucial role in how microorganisms adapt to iron-limited environments, a key aspect of nutritional immunity in hosts. karger.comasm.org Future studies should aim to:

Role in "Stealth" Iron Acquisition: In some pathogenic bacteria, like Klebsiella pneumoniae, the linear breakdown product DHBS can act as a "stealth siderophore" that evades sequestration by the host's innate immune protein, lipocalin-2 (Lcn2). karger.com Investigating the prevalence and mechanisms of this evasion strategy across different pathogens could reveal important virulence factors.

pH-Dependent Siderophore Utilization: The pH of the environment can significantly influence a pathogen's reliance on different siderophores. Research on Salmonella has shown an increased dependence on exogenous siderophores under acidic conditions, which is relevant to the gastrointestinal tract. biorxiv.org Understanding how the uptake and utilization of DHBS are affected by pH could provide insights into microbial survival in different host niches. biorxiv.org

Gene Regulation under Iron Stress: Studies have shown that the expression of outer membrane receptors for ferric DHBS, such as CirA and Fiu in E. coli, is significantly upregulated under iron-limiting conditions. nih.govasm.orgnih.gov Detailed transcriptomic and proteomic analyses of microbes exposed to varying levels of iron and DHBS can further elucidate the regulatory networks that govern adaptation to iron stress. asm.org

Strategies for Modulating Microbial Iron Acquisition as a Research Target (without direct therapeutic claims)

Targeting siderophore-mediated iron acquisition is a promising research avenue for understanding and potentially controlling microbial growth. mdpi.comnih.gov Research strategies involving DHBS could include:

Inhibition of Biosynthesis: Developing specific inhibitors for the enzymes involved in the synthesis of 2,3-dihydroxybenzoate, a precursor to DHBS, could be a powerful tool to study the consequences of siderophore deprivation on microbial physiology and virulence. mdpi.comasm.org For instance, inhibitors targeting the dihydroxybenzoate-AMP ligase (EntE) have been explored. mdpi.com

Receptor Blockade: Synthesizing non-metabolizable analogs of DHBS that can bind to but not be transported by outer membrane receptors could be used to block iron uptake and study the downstream effects.

"Trojan Horse" Conjugates for Research: The specific uptake systems for siderophores can be exploited to deliver other molecules into bacterial cells. nih.govresearchgate.netresearchgate.net Conjugating DHBS to fluorescent markers or other research probes can facilitate the study of bacterial transport mechanisms. researchgate.netacs.org This approach allows for the investigation of uptake pathways and the functional consequences of delivering specific cargoes into the cytoplasm or periplasm. researchgate.net

Application in Bioremediation and Chelation Research (without direct therapeutic claims)

The strong chelating ability of DHBS and other siderophores extends beyond iron, suggesting potential applications in environmental and chelation research. ijcmas.com

Heavy Metal Sequestration: Siderophores can bind to a variety of metals, not just iron. Research into the affinity and specificity of DHBS for other environmentally relevant metals, such as copper, lead, and cadmium, could inform its potential use in bioremediation strategies for contaminated soils and water.

Studying Metal Homeostasis: The ability of DHBS to chelate different metals can be used as a research tool to study metal homeostasis in microorganisms. By introducing DHBS into a microbial environment, researchers can investigate how the organism responds to the sequestration of various essential or toxic metals.

Development of Selective Chelators: Through chemical modification of the DHBS structure, it may be possible to develop a library of chelators with varying affinities and selectivities for different metal ions. This would be a valuable resource for fundamental research in coordination chemistry and for studying the roles of different metals in biological systems.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and quantifying 2,3-Dihydroxy-n-benzoylserine from microbial cultures?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV/Vis detection, optimized at pH 2.5 for stability. A C18 reverse-phase column is effective for separating this compound from other siderophores like enterobactin. Iron-limiting growth conditions (e.g., low-Fe media) enhance production . For quantification, calibrate against synthetic standards validated via mass spectrometry (LC-MS) to confirm molecular integrity .

Q. How can the structural integrity of this compound be confirmed after synthesis?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the benzoylserine backbone and hydroxyl groups. Compare spectral data with reference values from O’Brien & Gibson (1970), who established the compound’s structure via X-ray crystallography of its Fe³⁺ complexes . Mass spectrometry (ESI-MS) further confirms molecular weight and fragmentation patterns .

Q. What experimental conditions optimize this compound production in Escherichia coli?

  • Methodological Answer : Use iron-depleted media (e.g., M9 minimal media supplemented with 20 μM 2,2′-dipyridyl to chelate residual Fe³⁺). Monitor growth phases: maximal siderophore production occurs during late log phase. Quantify yield using the Arnow assay (specific for catechol-type siderophores) and validate via HPLC .

Advanced Research Questions

Q. How do researchers resolve contradictions in iron-binding affinity data for this compound across studies?

  • Methodological Answer : Discrepancies arise from variations in pH (affects ligand protonation) and competing ligands (e.g., citrate). Use competitive binding assays under standardized conditions (pH 7.4, 25°C) with Fe³⁺-loaded nitrilotriacetic acid (NTA) as a reference. Spectrophotometric titration (UV-Vis at 450–500 nm) quantifies stability constants (logβ). Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic parameters .

Q. What strategies address enantiomeric impurities in chemically synthesized this compound?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation using L-lysine or D-camphorsulfonic acid. Recrystallize in ethanol/water mixtures (1:3 v/v) to enhance enantiomeric excess (ee). Monitor purity via chiral HPLC (Chiralpak IC column, hexane/isopropanol mobile phase) and compare retention times with biologically derived samples .

Q. How can functional redundancy between this compound and other siderophores be tested in pathogenic bacteria?

  • Methodological Answer : Construct knockout mutants of siderophore biosynthesis genes (e.g., entB for enterobactin) and assess growth under iron-limited conditions. Supplement with purified this compound and measure recovery via optical density (OD₆₀₀) and Fe³⁺ uptake assays (⁵⁵Fe radiolabeling). Cross-reference with transcriptomic data to identify compensatory pathways .

Q. What enzymatic pathways degrade this compound, and how are they characterized?

  • Methodological Answer : Hydrolases like IroD and Fes cleave the benzoylserine backbone. Purify enzymes via affinity chromatography (His-tagged recombinant proteins) and assay activity using UV-Vis kinetics (loss of absorbance at 315 nm). Confirm products (dihydroxybenzoate and serine) via LC-MS and compare with synthetic standards .

Methodological Notes

  • Contradictions in Evidence : Discrepancies in iron-binding data highlight the need for standardized assay conditions. For example, O’Brien & Gibson (1970) reported logβ values at pH 5.0, whereas later studies at neutral pH observed lower affinity due to hydroxyl group deprotonation .
  • Advanced Synthesis : Microwave-assisted synthesis reduces reaction times (30 min vs. 12 hrs) and improves yield (85% vs. 60%) by optimizing benzoylation of dihydroxy-L-serine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.